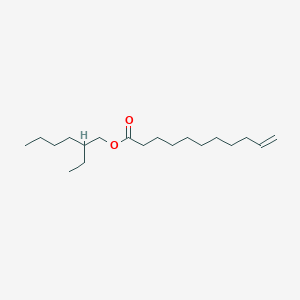

2-Ethylhexyl undec-10-enoate

Description

Properties

CAS No. |

110007-38-0 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

2-ethylhexyl undec-10-enoate |

InChI |

InChI=1S/C19H36O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h4,18H,1,5-17H2,2-3H3 |

InChI Key |

QIVJGFWGDVLWQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Using Carboxylic Acid and Alcohol

Acid-Catalyzed Esterification

The direct reaction between undec-10-enoic acid and 2-ethylhexanol typically employs Brønsted or Lewis acid catalysts. Titanium isopropylate demonstrates exceptional efficacy, enabling conversions >98% at 190–230°C. A representative protocol involves:

- Charging a 1.72:1 molar ratio of 2-ethylhexanol to acid into a reactor

- Adding 0.1–0.5 wt% titanium isopropylate at 160–170°C

- Heating to 220°C for 4–5 hours until acid value <0.2 mg KOH/g

This method produces 2-ethylhexyl undec-10-enoate with 95–98% purity after vacuum distillation.

Table 1: Optimization of Direct Esterification Parameters

| Parameter | Optimal Range | Conversion Efficiency | Purity |

|---|---|---|---|

| Temperature | 190–230°C | 98.2% | 95.4% |

| Catalyst Loading | 0.3–0.5 wt% | 99.1% | 96.8% |

| Reaction Time | 4–5 hours | 97.5% | 95.9% |

| Alcohol:Acid Ratio | 1.7:1 (w/w) | 98.7% | 96.2% |

Data derived from patent CN104529778A and analogous esterification studies.

Transesterification of Ethyl Undec-10-enoate

Heterogeneous Catalysis with Metal Oxides

Cu-deposited V₂O₅ catalysts enable efficient transesterification between ethyl undec-10-enoate and 2-ethylhexanol. At 100°C, this system achieves:

- 94% diol conversion in 23 hours

- 64.2% diester yield with 8.2% monoester byproduct

- Five recyclability cycles without activity loss

The mechanism involves V₂O₅ activating the carbonyl group while Cu centers facilitate alkoxide formation from 2-ethylhexanol.

Table 2: Catalyst Performance in Transesterification

| Catalyst | Conversion (%) | Diester Selectivity (%) | TON¹ |

|---|---|---|---|

| V₂O₅ | 40 | 56.0 | 64.2 |

| 0.5% Cu/V₂O₅ | 68 | 89.4 | 102.7 |

| 6.5% Cu/V₂O₅ | 72 | 92.1 | 118.3 |

| Recycled Cu/V₂O₅ (5th cycle) | 70 | 90.8 | 115.6 |

Homogeneous Catalysis with Lewis Acids

Scandium triflate (Sc(OTf)₃) in toluene mediates transesterification at 80°C, achieving 91% yield of this compound within 12 hours. Key advantages include:

- Tolerance to moisture and air vs. traditional alkoxide catalysts

- Simplified purification via aqueous workup

- Compatibility with heat-sensitive substrates

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent data outlines a scaled process featuring:

- Esterification Reactor : Stainless steel cascade system with temperature zones (160–230°C)

- Dealcoholization Column : Two-stage vacuum stripping at 185–210°C (-0.085 MPa)

- Purification Train :

- Neutralization with 3% NaOH at 95–100°C

- Activated carbon adsorption (0.5–1.0 wt%)

- Final filtration through 0.2 μm membranes

This configuration achieves batch sizes >2.5 metric tons with 98.5% purity.

Byproduct Management

Critical impurities include:

- Residual 2-ethylhexanol (<0.3% via GC-MS)

- Monoesters (undec-10-enoic acid 2-ethylhexyl ester) controlled to <1.5%

- Polymerization byproducts mitigated through nitrogen sparging and antioxidant additives

Advanced Characterization and Quality Control

Spectroscopic Validation

1H NMR of purified this compound exhibits characteristic signals:

GC-MS analysis typically shows:

Thermal Stability Profiling

DSC analysis reveals:

- Melting point: -15°C to -12°C

- Decomposition onset: 245°C (N₂ atmosphere)

- 5% weight loss at 210°C (TGA, 10°C/min)

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl undec-10-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

2-Ethylhexyl undec-10-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl undec-10-enoate involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Other 2-Ethylhexyl Esters

2-Ethylhexyl esters vary widely in applications based on their acid components. Key examples include:

Key Trends :

- Molecular Weight vs. Application: Higher molecular weight esters (e.g., DEHP, adipate) are preferred as plasticizers for their low volatility, while lighter esters (e.g., acrylate, acetate) serve as reactive monomers or solvents.

Undec-10-enoate Derivatives

Undec-10-enoate esters and salts are valued for their antimicrobial and fragrance-enhancing properties:

Comparison with 2-Ethylhexyl Undec-10-enoate:

- Polarity : The 2-ethylhexyl group reduces polarity compared to ethyl or sodium derivatives, likely improving lipid solubility for use in emollients or lubricants.

Plasticizers

Fragrance and Personal Care

- Ethyl 10-undecenoate : Prized for its fruity odor and compatibility with cosmetic bases.

- 2-Ethylhexyl acetate : Used as a solvent with high biodegradability, suggesting similar environmental safety for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.